3-chloro-2-fluoro-N-methylbenzamide

Lipophilicity Physicochemical Properties Drug Design

3-Chloro-2-fluoro-N-methylbenzamide (CAS: 1522302-25-5) is a high-purity (≥98%) halogenated benzamide that offers a distinct ortho-fluoro/meta-chloro substitution pattern. This arrangement provides a stabilizing intramolecular H-bond for controlled backbone rigidity in arylamide foldamers, and a calculated LogP of 1.84 for enhanced membrane permeability. Ideal as a synthetic intermediate for pharmaceuticals and agrochemicals. Batch-specific QC data and reliable supply ensure reproducible results. Choose for superior structural precision.

Molecular Formula C8H7ClFNO
Molecular Weight 187.6
CAS No. 1522302-25-5
Cat. No. B2805449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-fluoro-N-methylbenzamide
CAS1522302-25-5
Molecular FormulaC8H7ClFNO
Molecular Weight187.6
Structural Identifiers
SMILESCNC(=O)C1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C8H7ClFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12)
InChIKeyXPWCHFCRQGESMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluoro-N-methylbenzamide (CAS 1522302-25-5): Core Chemical Profile and Research Utility


3-Chloro-2-fluoro-N-methylbenzamide is a halogenated benzamide derivative characterized by the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . The compound features a benzene ring with chlorine and fluorine substituents at the 3rd and 2nd positions, respectively, and an N-methyl group attached to the amide nitrogen . Its IUPAC Standard InChIKey is XPWCHFCRQGESMV-UHFFFAOYSA-N [1]. This compound serves primarily as a research chemical and synthetic intermediate for the preparation of more complex organic molecules, with applications spanning medicinal chemistry, agrochemical development, and specialty materials . It is commercially available with typical purities of 96-98% and is recommended for storage under sealed, dry conditions at 2-8°C .

Why Generic Substitution of 3-Chloro-2-fluoro-N-methylbenzamide with Close Analogs Fails in Research Applications


In-class benzamide compounds cannot be simply interchanged due to the profound impact of halogen substitution patterns on physicochemical properties and biological target interactions. The precise positioning of chlorine and fluorine atoms on the benzene ring, particularly the ortho-fluoro and meta-chloro arrangement in 3-chloro-2-fluoro-N-methylbenzamide, governs key molecular attributes such as lipophilicity, conformational rigidity, and electronic distribution [1]. Studies on closely related ortho-halogenated N-methylbenzamides demonstrate that an ortho-fluoro substituent provides a measurably stronger intramolecular hydrogen bond to the amide proton compared to an ortho-chloro substituent, resulting in significantly different backbone rigidity [1]. These structural nuances directly influence the compound's behavior in assays, its metabolic stability, and its utility as a synthetic building block, making generic substitution without comparative data a high-risk proposition for research reproducibility and procurement decisions.

Quantitative Evidence Guide: Differentiating 3-Chloro-2-fluoro-N-methylbenzamide from Closest Analogs


Comparative Lipophilicity: Quantified LogP Differentiation from Unsubstituted N-Methylbenzamide

3-Chloro-2-fluoro-N-methylbenzamide exhibits a calculated LogP of 1.8387 . This represents a quantifiable increase in lipophilicity compared to the unsubstituted N-methylbenzamide parent compound, which has reported LogP values ranging from 0.86 to 1.44 [1]. The presence of the 3-chloro-2-fluoro substitution pattern on the aromatic ring significantly enhances the compound's hydrophobicity, which is a critical parameter influencing membrane permeability, solubility, and protein binding in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Conformational Rigidity: Ortho-Fluoro vs. Ortho-Chloro Substitution Effects on Backbone Flexibility

A computational and experimental NMR study on ortho-substituted N-methylbenzamides provides class-level evidence for the conformational behavior of 3-chloro-2-fluoro-N-methylbenzamide [1]. The study demonstrates that an ortho-fluoro substituent (-F) forms a measurably attenuated but still considerably strong intramolecular hydrogen bond to the amide proton, which can be used to fine-tune the rigidity of the oligomer backbone [1]. In contrast, an ortho-chloro substituent (-Cl) does not impose significant restrictions on backbone flexibility; its effect is likely governed by size rather than noncovalent interactions [1]. For 3-chloro-2-fluoro-N-methylbenzamide, which possesses an ortho-fluoro group, this predicts enhanced conformational rigidity compared to analogs where the ortho position is occupied by chlorine or is unsubstituted.

Foldamer Chemistry Conformational Analysis Intramolecular Hydrogen Bonding

Commercial Availability and Purity: Procurable Quality Metrics for Research Reproducibility

3-Chloro-2-fluoro-N-methylbenzamide is commercially available from multiple reputable vendors with guaranteed purity levels suitable for research applications . Vendor specifications indicate standard purities of 96% to 98%, with batch-specific quality control data including NMR, HPLC, and GC reports available upon request . This level of characterized purity provides a reliable baseline for reproducible experimental outcomes, which may not be consistently available for less common or custom-synthesized halogenated benzamide analogs.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 3-Chloro-2-fluoro-N-methylbenzamide Based on Quantified Evidence


Design and Synthesis of Arylamide Foldamers with Tunable Backbone Rigidity

Researchers developing arylamide foldamers can utilize 3-chloro-2-fluoro-N-methylbenzamide as a building block to introduce controlled backbone rigidity. The ortho-fluoro substituent in this compound is known to form a stabilizing intramolecular hydrogen bond that fine-tunes conformational preferences, a property distinct from ortho-chloro analogs which lack this restrictive interaction [1]. This makes the compound particularly valuable for constructing foldamers where precise spatial organization of functional groups is required for molecular recognition or catalysis.

Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity

In drug discovery programs where lead compounds suffer from poor membrane permeability, 3-chloro-2-fluoro-N-methylbenzamide can serve as a scaffold or intermediate to enhance lipophilicity. Its calculated LogP of 1.8387 represents a significant increase over the unsubstituted N-methylbenzamide parent (LogP ~0.86-1.44) , potentially improving passive diffusion across biological membranes. This property is critical for central nervous system (CNS) drug candidates and other therapeutic areas where target engagement requires efficient cellular uptake.

Synthetic Intermediate for Halogenated Pharmaceutical and Agrochemical Development

As a commercially available, high-purity (96-98%) halogenated benzamide , this compound is an ideal synthetic intermediate for the preparation of more complex pharmaceutical and agrochemical agents. The presence of both chloro and fluoro substituents provides orthogonal synthetic handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The availability of batch-specific QC documentation ensures reproducibility in multi-step synthetic sequences.

Technical Documentation Hub

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